molecular formula C19H14O5 B014273 1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE CAS No. 108439-88-9

1,5-BIS-(1,3-BENZODIOXOL-5-YL)-3-PENTADIENONE

Cat. No.: B014273
CAS No.: 108439-88-9
M. Wt: 322.3 g/mol
InChI Key: UHDVKUQJNWLHLT-IJIVKGSJSA-N
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Description

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method is the Claisen-Schmidt condensation, where benzaldehyde derivatives react with acetone or other ketones in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents used in the process are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

The compound has potential applications in medicinal chemistry, where it may serve as a lead compound for the development of new drugs. Its structural features suggest possible interactions with biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one can be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various applications, including as a precursor for high-performance materials.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one: shares structural similarities with other compounds containing 1,3-benzodioxole groups and conjugated dienone systems.

    Curcumin: A well-known compound with a similar conjugated dienone structure, used for its anti-inflammatory and antioxidant properties.

    Dibenzylideneacetone: Another compound with a similar backbone, used in organic synthesis and as a ligand in coordination chemistry.

Uniqueness

This article provides a comprehensive overview of (1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research and exploration are necessary to fully understand and utilize the potential of this intriguing compound.

Properties

IUPAC Name

(1E,4E)-1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O5/c20-15(5-1-13-3-7-16-18(9-13)23-11-21-16)6-2-14-4-8-17-19(10-14)24-12-22-17/h1-10H,11-12H2/b5-1+,6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVKUQJNWLHLT-IJIVKGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=CC(=C2)/C=C/C(=O)/C=C/C3=CC4=C(OCO4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-66-4
Record name MLS003115106
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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